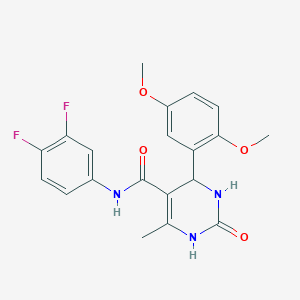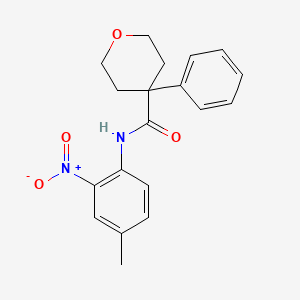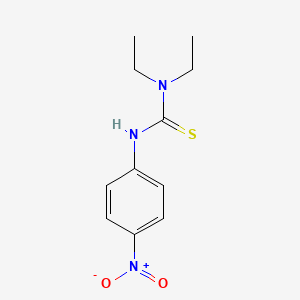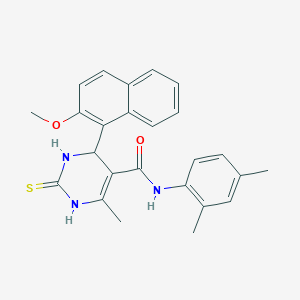![molecular formula C20H16ClNO4S B3962585 N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B3962585.png)
N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamide
Vue d'ensemble
Description
N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamide, commonly known as CSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CSB is a sulfonamide-based compound that possesses both anti-inflammatory and analgesic properties.
Mécanisme D'action
CSB exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that converts arachidonic acid to prostaglandins. Prostaglandins are known to play a significant role in the inflammatory response and pain perception. By inhibiting COX-2 activity, CSB reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and physiological effects:
CSB has been shown to have minimal toxicity and is well-tolerated in laboratory animals. It has a half-life of approximately 3 hours and is metabolized in the liver. CSB has been found to have a dose-dependent effect on the inhibition of COX-2 activity. It has also been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and the production of nitric oxide (NO), which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CSB in laboratory experiments is its potent anti-inflammatory and analgesic properties. It has been shown to be effective in reducing inflammation and pain in various animal models. Another advantage is its minimal toxicity and good tolerability. However, one of the limitations of using CSB is its relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several potential future directions for the use of CSB in scientific research. One area of interest is its potential application in the treatment of cancer. CSB has been shown to inhibit the growth of various cancer cell lines and may have potential as a chemotherapeutic agent. Another area of interest is its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CSB has been found to have neuroprotective effects in animal models and may have potential as a therapeutic agent for these diseases.
Applications De Recherche Scientifique
CSB has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. CSB also inhibits the activation of nuclear factor-κB, a transcription factor that plays a crucial role in the inflammatory response. In addition, CSB has been found to have potential applications in the treatment of neuropathic pain, migraine, and cancer.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO4S/c1-26-18-11-9-17(10-12-18)22(20(23)15-5-3-2-4-6-15)27(24,25)19-13-7-16(21)8-14-19/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGQEBFGTJUYBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[(3-acetylphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B3962505.png)
![3-(6-amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl 4-morpholinecarboxylate](/img/structure/B3962521.png)

![3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3962537.png)
![6-chloro-3-{[(2-isopropoxyethyl)amino]methyl}-N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3962540.png)
![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B3962545.png)
![methyl 2-[3-hydroxy-5-(4-methylphenyl)-2-oxo-4-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3962551.png)
![2-amino-4-[2-(ethylthio)-3-thienyl]-5-oxo-1-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3962558.png)



![methyl 2-[2-(4-chlorophenyl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3962594.png)
![N-[2,4-dimethyl-5-(1-piperidinylsulfonyl)phenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B3962609.png)